

Application Note: Precise Calcium Determination Using Arsenazo I

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Compound of Interest

Compound Name: Arsenazo I

CAS No.: 520-10-5

Cat. No.: B1667613

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Introduction

Calcium ions (Ca^{2+}) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and apoptosis. Accurate measurement of Ca^{2+} concentration is therefore essential for research in various fields, from fundamental cell biology to drug discovery. **Arsenazo I** is a metallochromic indicator that forms a colored complex with calcium, providing a simple and sensitive spectrophotometric method for its quantification. This application note provides a detailed protocol for the determination of calcium concentration in aqueous samples using **Arsenazo I**.

Principle of the Method

Arsenazo I, a purple dye, undergoes a distinct color change upon binding to calcium ions, forming a blue-purple complex. The absorbance of this complex is measured at a specific wavelength, and the increase in absorbance is directly proportional to the calcium concentration in the sample. The reaction is rapid and can be performed in a microplate format for high-throughput screening.

Experimental Protocol

1. Materials and Reagents

- **Arsenazo I** dye
- Calcium Chloride (CaCl₂), anhydrous
- Buffer solution (e.g., 1 M Tris-HCl, pH 7.4)
- Deionized water (ddH₂O)
- Microplates (96-well, clear flat-bottom)
- Microplate reader capable of measuring absorbance at 600-650 nm

2. Reagent Preparation

- 100 mM Calcium Stock Solution: Dissolve 1.11 g of anhydrous CaCl₂ in 100 mL of ddH₂O. Store at 4°C.
- Calcium Standards (0-100 μM): Prepare a series of dilutions from the 100 mM Calcium Stock Solution in ddH₂O to create standards with final concentrations of 0, 10, 20, 40, 60, 80, and 100 μM.
- **Arsenazo I** Working Solution: Prepare a 150 μM solution of **Arsenazo I** in the desired buffer (e.g., 100 mM Tris-HCl, pH 7.4). Ensure the solution is protected from light.

3. Assay Procedure

- Add 50 μL of each Calcium Standard or unknown sample to the wells of a 96-well microplate.
- Add 100 μL of the **Arsenazo I** Working Solution to each well.
- Incubate the plate at room temperature for 5 minutes, protected from light.
- Measure the absorbance at 650 nm using a microplate reader.
- Subtract the absorbance of the blank (0 μM Calcium Standard) from all readings.

- Plot the corrected absorbance values for the Calcium Standards against their known concentrations to generate a standard curve.
- Determine the calcium concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Data Presentation

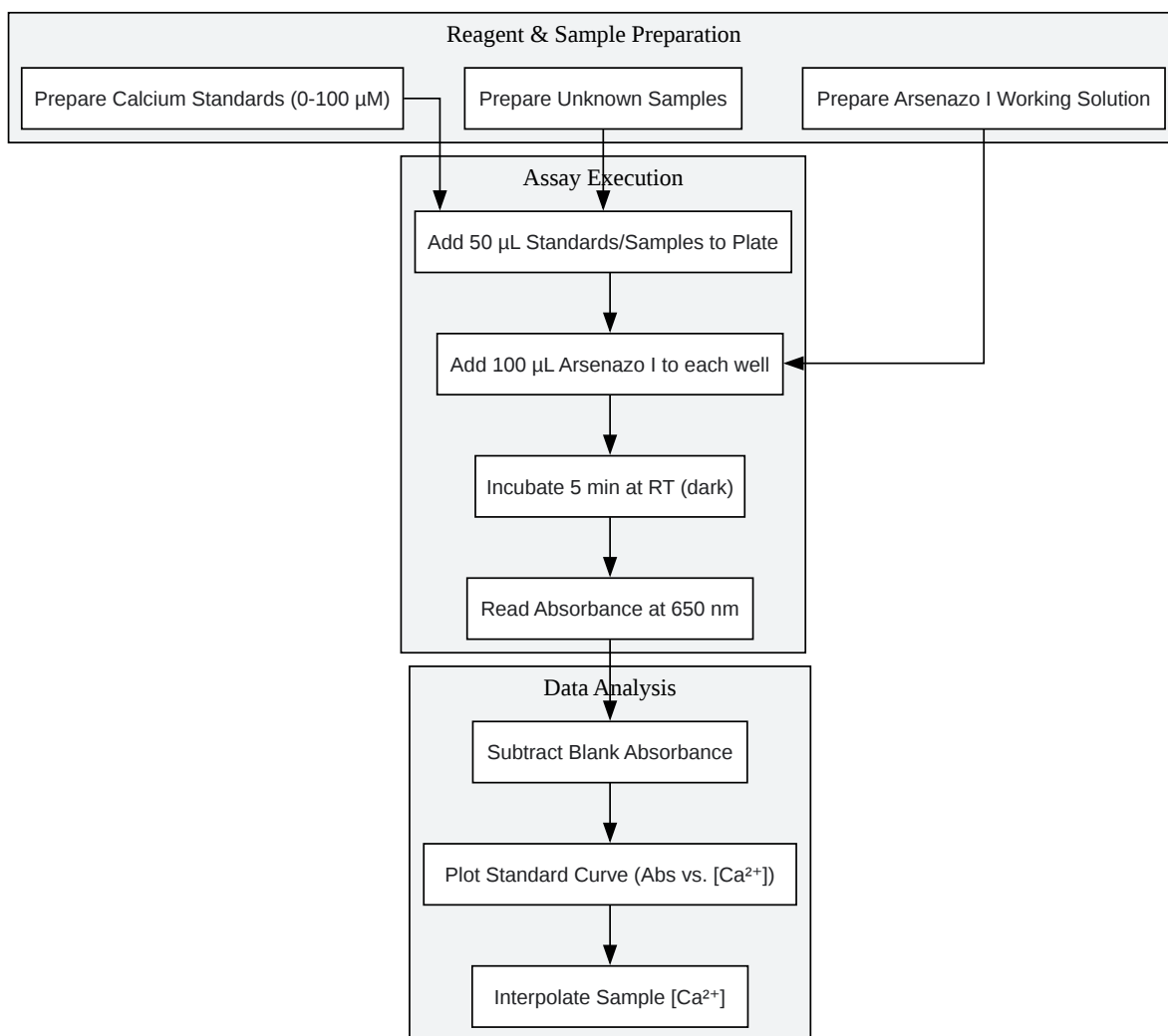
Table 1: Typical Calcium Standard Curve Data

Calcium Concentration (μM)	Absorbance at 650 nm (Corrected)
0	0.000
10	0.152
20	0.301
40	0.598
60	0.889
80	1.175
100	1.450

Table 2: Assay Performance Characteristics

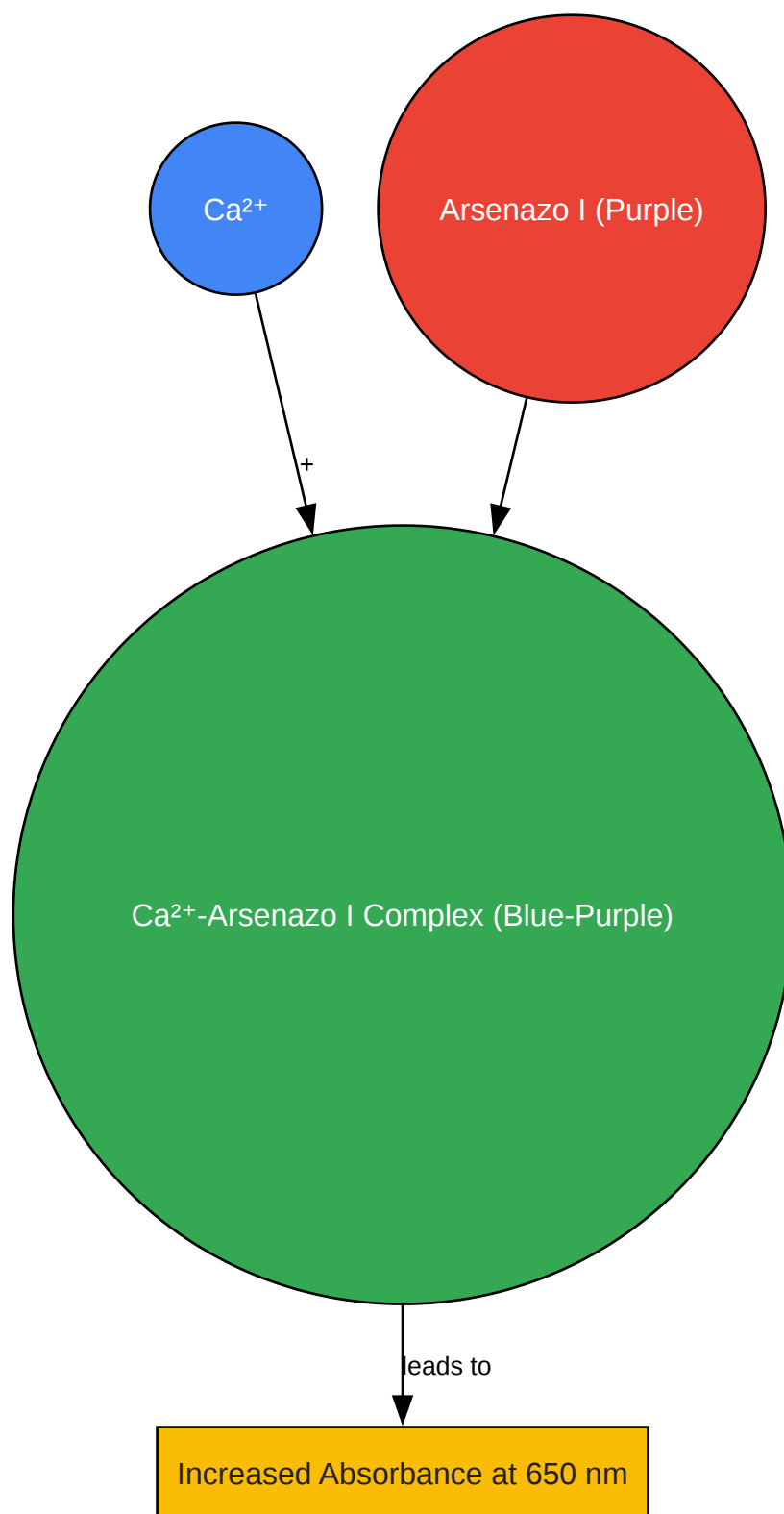
Parameter	Value
Wavelength (nm)	650
Linear Range (μM)	1 - 100
Limit of Detection (μM)	~1
Incubation Time (min)	5
Z'-factor	> 0.8

Visualizations



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Caption: Workflow for Calcium Determination using **Arsenazo I**.



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Caption: Principle of **Arsenazo I**-based Calcium Detection.

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